molecular formula C12H12N2O2S B1453876 4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione CAS No. 1092303-07-5

4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione

Cat. No. B1453876
CAS RN: 1092303-07-5
M. Wt: 248.3 g/mol
InChI Key: PVKFJIMDQZULSV-UHFFFAOYSA-N
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Description

The compound “4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of the dimethoxyphenyl group suggests that this compound might have interesting chemical properties and could be a subject of research in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione” would consist of a pyrimidine ring attached to a phenyl ring with two methoxy (OCH3) groups at the 3rd and 4th positions .

Scientific Research Applications

Pharmaceutical Industry Synthesis

The compound is utilized in the one-pot Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are significant in the pharmaceutical industry . This synthesis method is efficient and employs nano-cellulose/BF3/Fe3O4 as a Lewis acid catalyst, leading to high yields under mild reaction conditions.

Biological Activity

Derivatives of 3,4-dihydropyrimidin-2(1H)-one exhibit a wide range of biological activities. They have been noted for their antitumor , antiproliferative , antimicrobial , antitubercular properties, as well as their role as calcium channel blockers and anti-inflammatory agents .

Anticancer Applications

Compounds with the 3,4-dihydropyrimidin-2(1H)-one backbone, like the one mentioned, are applied in several drugs on the market due to their beneficial biological properties, including anticancer activities .

Therapeutic Agents

A derivative synthesized from 4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione has been identified as a relevant therapeutic agent. It exhibits potent anticancer , antibacterial , antifungal , anti-inflammatory , and immunological modulator properties .

Green Chemistry

The synthesis of derivatives from this compound aligns with the principles of green chemistry . The use of deep eutectic solvents and environmentally friendly reactions like the Povarov reaction are examples of sustainable practices in chemical synthesis involving this compound .

Neurological Research

Derivatives of this compound have been studied for their impact on various brain disorders. They are considered in research for neuroinflammation involving microglial activation, which plays a crucial role in the pathogenesis of these diseases .

Mechanism of Action

Target of Action

Similar compounds have been evaluated for antitubercular activity . Therefore, it’s possible that this compound may also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Mode of Action

It’s known that similar compounds interact with their targets and cause changes that lead to their antitubercular activity .

Biochemical Pathways

Similar compounds have been synthesized and evaluated for their antitubercular activity , suggesting that they may affect the biochemical pathways related to the survival and proliferation of Mycobacterium tuberculosis.

Result of Action

Similar compounds have shown antitubercular activity , suggesting that this compound may also have potential antitubercular effects.

properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-15-10-4-3-8(7-11(10)16-2)9-5-6-13-12(17)14-9/h3-7H,1-2H3,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKFJIMDQZULSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NC(=S)N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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